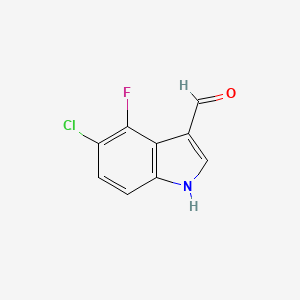![molecular formula C13H25Cl2NO2S2 B15335319 N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine is an organic compound with the molecular formula C13H26Cl2N2O2S2. It is characterized by the presence of two chloroethylthio groups and a Boc (tert-butoxycarbonyl) protecting group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine typically involves the reaction of 2-chloroethylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-mercaptoethanol to introduce the thioether groups .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine involves the reactivity of its chloroethyl and thioether groups. The chloroethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The thioether groups can be oxidized, affecting the compound’s reactivity and interaction with other molecules. These reactions are crucial for its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-2-chloroethylamine: Similar structure but lacks the thioether groups.
N-Boc-2-mercaptoethylamine: Contains a mercapto group instead of chloroethyl groups.
N-Boc-2-[(2-hydroxyethyl)thio]ethylamine: Hydroxyethyl groups replace the chloroethyl groups.
Uniqueness
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine is unique due to the presence of both chloroethyl and thioether groups, which provide versatile reactivity. This dual functionality makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical properties .
Propriétés
Formule moléculaire |
C13H25Cl2NO2S2 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
tert-butyl N,N-bis[2-(2-chloroethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C13H25Cl2NO2S2/c1-13(2,3)18-12(17)16(6-10-19-8-4-14)7-11-20-9-5-15/h4-11H2,1-3H3 |
Clé InChI |
LVMCRNBRGIMNBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCSCCCl)CCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
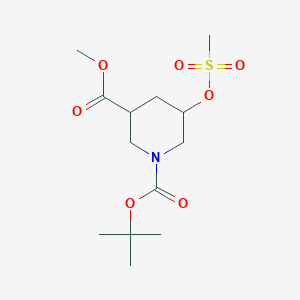
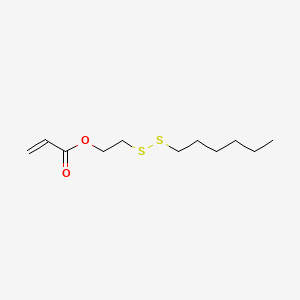

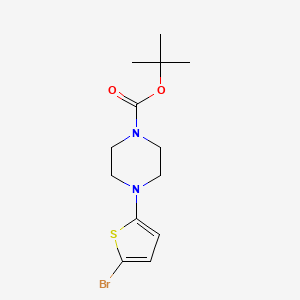

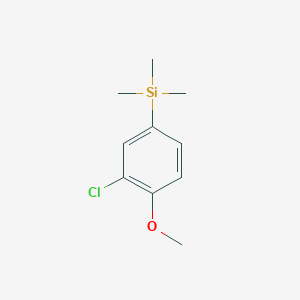
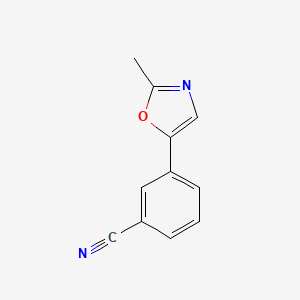
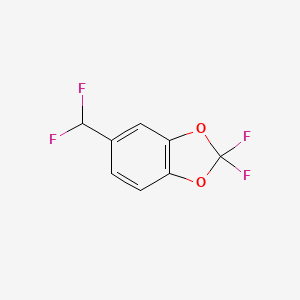
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)


